molecular formula C17H14BrN3O3 B2393548 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 428458-95-1

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2393548
CAS No.: 428458-95-1
M. Wt: 388.221
InChI Key: HTVPZGITLULPLM-UHFFFAOYSA-N
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Description

This compound, with the systematic name 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, features a pyrimidinetrione core substituted with a 1-(4-bromophenyl)pyrrole moiety. Its molecular formula is C₁₇H₁₄BrN₃O₃, molecular weight 388.23 g/mol, and CAS number 428458-95-1 . The structure was confirmed via HRESIMS, FTIR, and NMR spectroscopy, with key spectral data including:

  • ¹H NMR (CDCl₃): δ 8.48 (s, 1H, methine), 7.95–7.93 (m, 2H, aromatic), 7.61–7.59 (m, 2H, aromatic), 3.42 (s, 3H, N–CH₃), 3.37 (s, 3H, N–CH₃) .
  • IR (KBr): Peaks at 1745 cm⁻¹ (C=O ketone) and 717 cm⁻¹ (C–Br) .

The compound is synthesized via Michael addition reactions, typically involving 1,3-dimethylbarbituric acid and chalcone derivatives under reflux conditions .

Properties

IUPAC Name

5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-19-15(22)14(16(23)20(2)17(19)24)10-13-4-3-9-21(13)12-7-5-11(18)6-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPZGITLULPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Br)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties and enzyme inhibition capabilities, supported by various research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H16BrN3O3
  • Molecular Weight : 450.28474 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial and enzyme inhibitory effects.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:

  • A study demonstrated that derivatives of pyrimidine compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Enzyme Inhibition

The compound has also been assessed for its potential as an enzyme inhibitor. Notably:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown strong inhibitory effects on AChE, which is crucial for treating Alzheimer's disease. The IC50 values for various derivatives ranged significantly, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AChE InhibitionAcetylcholinesteraseIC50 values varied
Urease InhibitionUreaseStrong inhibitory effect

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A series of pyrimidine derivatives were synthesized and evaluated for their antibacterial properties. The study highlighted the importance of structural modifications to enhance biological activity .
  • Mechanistic Studies : Docking studies provided insights into the interaction between the compound and target enzymes or receptors. These studies are crucial for understanding the mechanism behind the observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Applications/Notes Reference
Target Compound Pyrimidinetrione 1-(4-Bromophenyl)pyrrole 388.23 Synthetic intermediate; spectral data available
5-(4-Bromobenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione Pyrimidinetrione 4-Bromobenzylidene 347.18 Studied for electronic properties
1,3-Dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-... Pyrimidinetrione 1-[4-(Trifluoromethoxy)phenyl]pyrrole 447.23 Potential medicinal use (unspecified)
5-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-... Pyrimidinetrione Pyrazole with 3,4-dimethoxyphenyl 451.42 No reported bioactivity
5-(4-Hydroxybenzylidene)-1,3-dimethylpyrimidinetrione Pyrimidinetrione 4-Hydroxybenzylidene 274.27 Antioxidant potential
3-(4-Bromophenyl)-1-cyclohexyl-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Pyrrolone 4-Bromophenyl, cyclohexyl 416.31 Antiestrogenic activity (in vitro)
Key Observations:

Core Structure : The target compound shares the pyrimidinetrione core with analogs like 5-(4-bromobenzylidene)-1,3-dimethylpyrimidinetrione , but differs in the substituent (pyrrole vs. benzylidene).

Substituent Effects: The 4-bromophenyl group in the target compound enhances molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 5-(4-hydroxybenzylidene) derivative ).

Pharmacological and Physicochemical Properties

  • Bioactivity : Pyrimidinetriones are explored as antimalarial agents (e.g., ferredoxin inhibitors ), while pyrrolones show antiestrogenic and antifilarial activities.

Q & A

Q. What established synthetic routes are available for this compound, and what critical parameters influence reaction yield?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of 4-hydroxyacetophenone derivatives with arylhydrazines in refluxing ethanol with glacial acetic acid to form hydrazine intermediates.
  • Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate aldehyde intermediates.
  • Step 3 : Coupling with barbituric acid derivatives in ethanol/water to yield the final product . Critical parameters : Solvent ratios (e.g., EtOH/H₂O for coupling), temperature control during formylation, and stoichiometric precision of POCl₃/DMF to avoid side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Focus on aromatic protons (δ 7.2–8.5 ppm for bromophenyl groups) and methylene/methyl peaks (δ 2.5–3.5 ppm).
  • FTIR : Carbonyl stretches (~1700 cm⁻¹ for pyrimidinetrione cores) and C-Br vibrations (~600 cm⁻¹).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula .

Advanced Research Questions

Q. How can the Vilsmeier-Haack-Arnold formylation step be optimized to improve intermediate purity?

  • Optimization strategies :
  • Use anhydrous DMF to prevent hydrolysis of the formylating agent.
  • Control POCl₃ addition rate to maintain temperatures below 50°C, reducing side-product formation.
  • Employ gradient washing (e.g., cold NaHCO₃ followed by brine) during workup to isolate the aldehyde intermediate efficiently .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding assay results for this compound?

  • Validation approaches :
  • Reassess docking force fields (e.g., AMBER vs. CHARMM) to ensure accurate ligand-receptor interactions.
  • Perform molecular dynamics simulations to account for solvation and conformational flexibility.
  • Conduct site-directed mutagenesis on target proteins to verify predicted binding residues .

Q. In structure-activity relationship (SAR) studies, how does the 4-bromophenyl group influence bioactivity compared to other aryl substituents?

  • The electron-withdrawing bromine atom enhances binding affinity to enzymes like kinases or cytochrome P450 by stabilizing charge-transfer interactions.
  • Comparative studies with chloro- or methyl-substituted analogs show reduced activity, suggesting bromine’s unique electronic and steric effects .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in cancer cell lines?

  • In vitro assays :
  • Dose-response curves (IC₅₀ determination) in MCF-7 or HeLa cells.
  • Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
    • Mechanistic studies :
  • Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage).
  • Molecular docking against validated targets (e.g., topoisomerase II) using AutoDock Vina .

Methodological Considerations

Q. How should researchers address discrepancies in melting point data during polymorph screening?

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Compare X-ray powder diffraction (XRPD) patterns to distinguish crystalline forms .

Q. What purification techniques are most effective for isolating this compound from by-products?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity .

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